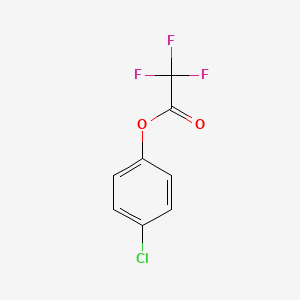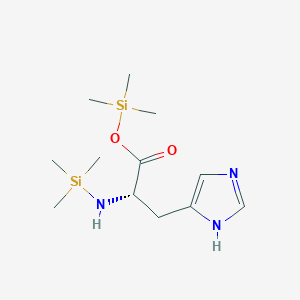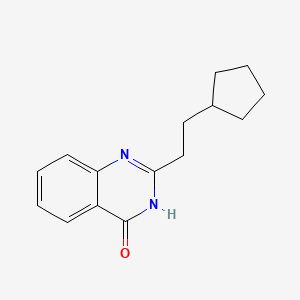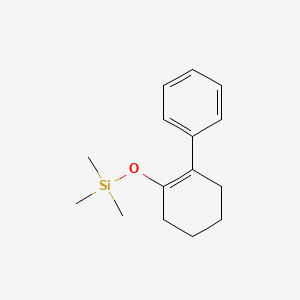
Trimethyl-(2-phenyl-cyclohex-1-enyloxy)-silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl-(2-phenyl-cyclohex-1-enyloxy)-silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenyl-substituted cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(2-phenyl-cyclohex-1-enyloxy)-silane typically involves the reaction of a phenyl-substituted cyclohexene with a trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
C6H5C6H9OH+ClSi(CH3)3→C6H5C6H9OSi(CH3)3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and optimize the yield of the desired product.
化学反应分析
Types of Reactions
Trimethyl-(2-phenyl-cyclohex-1-enyloxy)-silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
科学研究应用
Trimethyl-(2-phenyl-cyclohex-1-enyloxy)-silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.
Industry: Utilized in the production of specialty polymers and coatings.
作用机制
The mechanism by which Trimethyl-(2-phenyl-cyclohex-1-enyloxy)-silane exerts its effects is largely dependent on its ability to interact with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic regions of biomolecules or materials. This interaction can lead to changes in the physical and chemical properties of the target molecules, such as increased stability or altered reactivity.
相似化合物的比较
Similar Compounds
Trimethylsilyl ethers: Compounds with similar trimethylsilyl groups but different organic moieties.
Phenyl-substituted cyclohexenes: Compounds with similar cyclohexene structures but different substituents.
Uniqueness
Trimethyl-(2-phenyl-cyclohex-1-enyloxy)-silane is unique due to the combination of the trimethylsilyl group and the phenyl-substituted cyclohexene ring. This unique structure imparts specific physical and chemical properties that are not observed in other similar compounds, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
53723-93-6 |
|---|---|
分子式 |
C15H22OSi |
分子量 |
246.42 g/mol |
IUPAC 名称 |
trimethyl-(2-phenylcyclohexen-1-yl)oxysilane |
InChI |
InChI=1S/C15H22OSi/c1-17(2,3)16-15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 |
InChI 键 |
AGNAFTSIVDFRQA-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC1=C(CCCC1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8R,9S,13S,14S,17S)-13-methyl-2-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13805220.png)
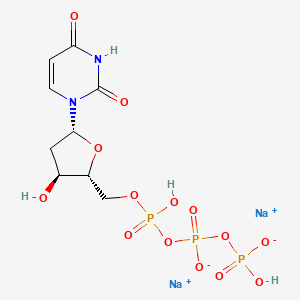
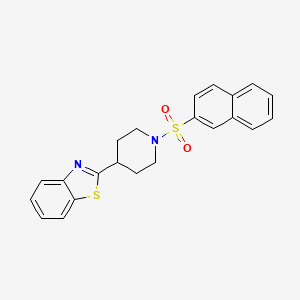
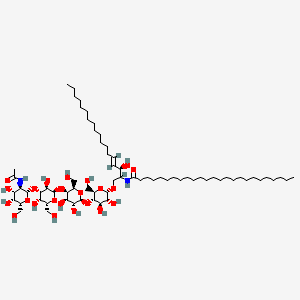
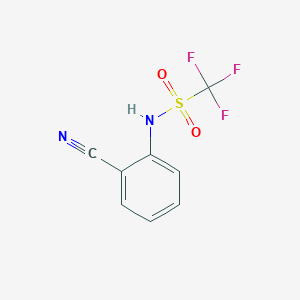
![Hexadecahydroindeno[2,1-a]indene](/img/structure/B13805255.png)
![N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea](/img/structure/B13805258.png)
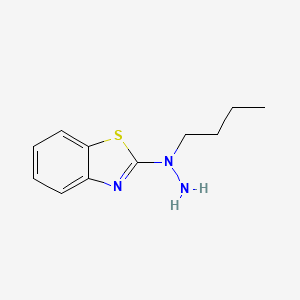
![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 2,7-dihydro-4-methyl-6-[(4-methylphenyl)amino]-2,7-dioxo-, ethyl ester](/img/structure/B13805267.png)
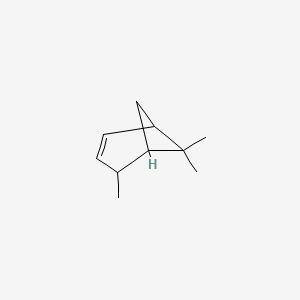
![1H-Furo[3,2-E]indazole](/img/structure/B13805286.png)
